Benzyl chloroformate

Übersicht

Beschreibung

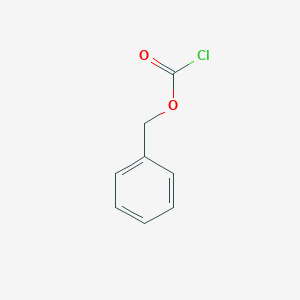

Benzyl chloroformate (C₈H₇ClO₂; molecular weight 170.593 g/mol) is a reactive organochlorine compound widely used in organic synthesis. Its IUPAC name is benzyl carbonochloridate, and it is identified by CAS No. 501-53-1 and InChIKey HSDAJNMJOMSNEV-UHFFFAOYSA-N . Common synonyms include Cbz chloride, carbobenzoxy chloride, and benzyl chlorocarbonate. Structurally, it consists of a benzyl group linked to a chloroformate ester (–O–C(=O)–Cl), making it highly electrophilic.

Vorbereitungsmethoden

Traditional Phosgenation of Benzyl Alcohol

The conventional synthesis of benzyl chloroformate involves the reaction of benzyl alcohol with phosgene (COCl₂) under controlled conditions. This exothermic process typically employs a continuous flow reactor to enhance safety and productivity.

Reaction Mechanism and Conditions

Phosgene reacts with benzyl alcohol in a two-step mechanism:

-

Nucleophilic attack : The hydroxyl group of benzyl alcohol attacks the electrophilic carbonyl carbon of phosgene, forming a chlorinated intermediate.

-

Elimination of HCl : The intermediate undergoes dehydrohalogenation, releasing hydrogen chloride (HCl) and yielding this compound .

Key parameters include:

-

Temperature : 100–170°C (optimal: 170°C for maximal yield) .

-

Solvent : Aromatic hydrocarbons (e.g., benzene) to dissolve phosgene and moderate reactivity .

Industrial-Scale Implementation

A patented continuous process (US3966786A) achieves 81% yield by atomizing benzyl alcohol into a phosgene-saturated reactor . Critical operational data from this method are summarized in Table 1.

Table 1: Performance Metrics of Traditional Phosgenation

| Parameter | Value | Source |

|---|---|---|

| Benzyl alcohol feed rate | 1,383 g/h | |

| Phosgene feed rate | 1,100 g/h | |

| Reaction temperature | 170°C | |

| Throughput time | 17 seconds | |

| Yield | 81% | |

| Purity | 91% (after distillation) |

This method prioritizes rapid heat dissipation to prevent thermal degradation, leveraging short residence times and efficient condensation systems . Excess phosgene and HCl are removed via fractional distillation, with the final product stabilized using 0.1% anhydrous sodium carbonate to inhibit decomposition .

High-Pressure Phosgenation Without Catalysts

Recent advancements (EP1012132A1) demonstrate that pressurized phosgenation eliminates the need for solvents or catalysts, simplifying purification and reducing costs .

Reaction Optimization Under Pressure

Operating at 6–40 bar and 25–80°C, this method suppresses side reactions (e.g., carbonate formation) by maintaining phosgene in a supercritical state . A closed-system autoclave ensures:

-

Selective HCl removal : Continuous degassing retains phosgene while evacuating HCl .

-

Enhanced kinetics : Elevated pressure accelerates the reaction, achieving >90% conversion in 4 hours .

Table 2: High-Pressure Phosgenation Parameters

| Parameter | Value | Source |

|---|---|---|

| Pressure | 11.5 bar | |

| Temperature | 60°C | |

| Reaction time | 4 hours | |

| Yield (hydrolyzable Cl) | 3.58% (equiv. to 0.126 mol) | |

| Purity | >95% (no carbonate byproducts) |

This approach is particularly advantageous for heat-sensitive substrates, as lower temperatures minimize decomposition .

Comparative Analysis of Synthesis Methods

Yield and Purity

-

Traditional method : Higher yields (81%) but requires post-synthesis distillation to achieve 91% purity .

-

High-pressure method : Near-quantitative conversion with inherent purity (>95%) due to absent side reactions .

Scalability and Cost

Analyse Chemischer Reaktionen

Preparation of Benzyl Chloroformate

This compound is synthesized via the reaction of benzyl alcohol with phosgene (COCl₂):

-

Key conditions : Excess phosgene minimizes carbonate byproduct formation .

-

Hazard note : Phosgene use requires stringent safety protocols due to acute toxicity .

Amine Protection Reactions

This compound introduces the benzyloxycarbonyl (Cbz/Z) group to amines, masking nucleophilic and basic properties.

Mechanism:

Experimental Protocols:

| Method | Conditions | Catalyst/Additives | Yield | Reference |

|---|---|---|---|---|

| Aqueous base | 0°C, Na₂CO₃ in H₂O | None | 75–90% | |

| Non-aqueous | 70°C, MgO in ethyl acetate | None | 80–95% | |

| Lewis acid catalysis | RT, acetonitrile | Sc(OTf)₃, DIPEA | >90% |

-

Applications : Peptide synthesis, pharmaceutical intermediates (e.g., amino acid derivatives) .

-

Steric effects : Bulky amines require prolonged reaction times .

Deprotection Reactions

The Cbz group is removed under specific conditions:

Catalytic Hydrogenolysis:

Acidic Hydrolysis:

Alternative Methods:

Hydrolysis and Stability

This compound degrades in water:

Hazardous Reactions

| Reaction Type | Products | Conditions | Risk |

|---|---|---|---|

| Oxidation | CO, CO₂, Cl₂ | Contact with oxidizers | Fire/explosion |

| Combustion | Phosgene, HCl | >590°C autoignition | Toxic fumes |

| Metal corrosion | Metal chlorides | Humid environments | Container degradation |

Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Boiling point | 103°C (20 mmHg) | |

| Density | 1.195 g/mL (25°C) | |

| ΔfH° (liquid) | -376.2 ± 1.1 kJ/mol | |

| Vapor pressure | 9 Pa (87°C) |

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Organic Synthesis

- Protecting Group : BCF is primarily used to protect amines during synthesis. The Cbz group can be easily removed under mild acidic conditions, making it suitable for multi-step syntheses.

- Synthesis of Heterocycles : It plays a crucial role in synthesizing 1,2,4-oxadiazoles and other heterocycles, which are important in medicinal chemistry .

-

Pharmaceutical Industry

- Drug Development : BCF is utilized in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the preparation of N-(benzyloxycarbonyl) derivatives, which are precursors for biologically active compounds .

- Analytical Chemistry : In drug analysis, BCF is used for the derivatization of short-chain fatty acids (SCFAs) to improve detection sensitivity. A study demonstrated that SCFAs could be converted into benzyl esters using BCF, enhancing analytical performance with good recovery rates and precision .

- Agricultural Chemistry

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Protecting amines |

| Pharmaceutical Chemistry | Synthesis of drug precursors |

| Analytical Chemistry | Derivatization for SCFAs |

| Agricultural Chemistry | Intermediate for agrochemicals |

Case Studies

-

Synthesis of N-(Benzyloxycarbonyl)benzylamine

A study demonstrated the efficient synthesis of N-(benzyloxycarbonyl)benzylamine using BCF. The reaction involved adding BCF to a solution containing triethylamine and benzylamine, yielding a product with an 82% yield after purification . -

Derivatization Method for SCFAs

In research focusing on SCFAs in biological samples, BCF was employed for chemical derivatization under mild conditions. The method showed high sensitivity and excellent recovery rates, making it applicable for analyzing metabolic differences in diabetic models . -

Explosion Incident Investigation

A historical case involving benzyl chloride highlighted safety concerns related to BCF's use in industrial settings. An explosion occurred due to an incompatible reaction with rust during a polycondensation process, emphasizing the need for rigorous safety evaluations when handling reactive intermediates like BCF .

Wirkmechanismus

The mechanism of action of benzyl chloroformate involves its reactivity with nucleophiles. When it reacts with amines, it forms carbamates by nucleophilic substitution. The reaction proceeds through the formation of an intermediate, which then collapses to release hydrochloric acid and form the carbamate product .

Vergleich Mit ähnlichen Verbindungen

Benzyl Fluoroformate

Benzyl fluoroformate (C₈H₇FO₂) shares structural similarity but replaces chlorine with fluorine. Comparative solvolysis studies reveal mechanistic differences:

- Mechanism: Both undergo addition-elimination in trifluoroethanol (TFE). However, in 70% TFE, benzyl fluoroformate exhibits a solvolysis-decomposition ratio of 0.12–0.19, whereas benzyl chloroformate shows ratios of 1.04–1.20, indicating a shift to ionization pathways for the latter .

- Reactivity : Fluorine’s electronegativity slows the elimination step, favoring retention of the addition-elimination pathway. Chlorine’s lower electronegativity allows ionization under similar conditions .

| Property | This compound | Benzyl Fluoroformate |

|---|---|---|

| Solvolysis Pathway | Ionization (TFE) | Addition-Elimination |

| k (70% TFE, s⁻¹) | 1.20 | 0.19 |

| ΔvapH° (kJ/mol) | 38.5 ± 0.1 | Not reported |

Allyl and Vinyl Chloroformates

Allyl (C₃H₅O₂Cl) and vinyl (C₂H₃O₂Cl) chloroformates exhibit distinct kinetics due to π-conjugation effects:

- Solvolysis Rates : At 25°C, this compound solvolyzes 1.6× faster than benzyl chloride. Allyl and vinyl derivatives show rate maxima in aqueous alcohols, attributed to transition-state variations in Grunwald-Winstein analyses .

Phenyl Chloroformate

Phenyl chloroformate (C₇H₅ClO₂) lacks the benzyl group, altering its electronic profile:

- Mechanism : General base-catalyzed addition-elimination dominates in aqueous alcohols, with solvent isotope effects (kH/kD ≈ 2) confirming nucleophilic participation .

- Applications : Less commonly used in peptide synthesis due to weaker leaving-group ability compared to benzyl derivatives .

Benzoyl Chloride

Though structurally distinct (acyl chloride vs. chloroformate), benzoyl chloride (C₇H₅ClO) is often compared:

- Reactivity : Benzoyl chloride hydrolyzes faster in water but lacks the protective-group utility of this compound .

- Toxicity : Both compounds are skin/eye irritants, but this compound’s decomposition into HCl adds handling risks .

Market and Industrial Relevance

The global this compound market is driven by pharmaceutical demand (e.g., peptide synthesis) and agricultural applications.

Biologische Aktivität

Benzyl chloroformate (BCF) is an important compound in organic chemistry, primarily used as a reagent for the protection of amino groups in peptide synthesis. Its biological activity has garnered attention due to its potential implications in pharmacology and toxicology. This article reviews the biological activities associated with BCF, including its mechanisms of action, toxicity profiles, and applications in various fields.

This compound is characterized by the formula CHClO. It was first introduced by Bergmann and Zervas in 1932 as an N-protective reagent for amino acids. The traditional synthesis involves the reaction of benzyl alcohol with phosgene, a highly toxic compound. Recent developments have sought alternative synthetic routes that avoid phosgene, using carbon monoxide and sulfur instead, which are more environmentally friendly .

Mechanisms of Biological Activity

BCF exhibits several biological activities that can be categorized into its roles as a chemical reagent and its interactions with biological systems:

Toxicity Studies

- Carcinogenicity Testing : A study assessed the biological activity of related compounds including benzyl chloride using various assays such as the Salmonella/microsome assay and DNA repair assays. Results indicated that while benzyl chloride showed activity in several tests, the specific effects of BCF remain under-researched .

- Histopathological Analysis : In chronic exposure studies involving benzyl chloride, significant lesions were observed in the liver of rats at higher doses (50 mg/kg-day), suggesting a dose-dependent toxicity that may also apply to BCF due to their structural similarities .

Application in Analytical Chemistry

A notable application of BCF is its use in derivatization methods for SCFAs. The method developed demonstrated high sensitivity and accuracy, with recovery rates between 80.87% and 119.03% for various analytes . This highlights BCF's utility beyond mere chemical synthesis; it plays a crucial role in enhancing analytical methodologies.

Comparative Table of Biological Activities

Q & A

Q. Basic: What are the standard laboratory procedures for synthesizing benzyl chloroformate, and what factors influence its purity?

Answer: this compound is typically synthesized via the reaction of benzyl alcohol with phosgene (COCl₂) in anhydrous toluene under controlled conditions. Key steps include:

- Reagent Ratios : Use excess phosgene (2.5–3 equivalents) to minimize carbonate byproduct formation .

- Temperature Control : Maintain temperatures below 60°C during phosgene addition to prevent decomposition .

- Purification : Post-reaction, remove residual phosgene and HCl by vacuum distillation. The crude product is often purified via fractional distillation under reduced pressure (e.g., 0.027 bar yields a boiling point of 103°C) .

- Purity Factors : Impurities like benzyl alcohol, toluene, or HCl can arise from incomplete reactions or moisture ingress. Use anhydrous solvents and inert atmospheres (N₂) to mitigate hydrolysis .

Q. Basic: How should this compound be handled and stored to prevent decomposition?

Answer:

- Storage : Store in airtight, Teflon- or glass-lined containers under nitrogen at temperatures below –15°C to inhibit hydrolysis .

- Handling Precautions :

Q. Intermediate: What are the recommended methods for introducing and removing the Cbz group using this compound in peptide synthesis?

Answer:

- Protection (Cbz Introduction) :

- Deprotection :

Q. Advanced: How do solvolysis mechanisms of this compound vary under different solvent conditions, and what analytical techniques are used to study these reactions?

Answer:

- Mechanistic Pathways : In protic solvents (e.g., MeOH, H₂O), solvolysis proceeds via an addition-elimination mechanism, where nucleophilic attack by the solvent precedes rate-determining C–O bond cleavage. In aprotic solvents, ionization dominates .

- Analytical Methods :

Q. Advanced: What strategies can be employed to minimize the formation of byproducts such as benzyl alcohol during the synthesis of Cbz-protected amines?

Answer:

- Reagent Drying : Pre-dry solvents (DCM, THF) over molecular sieves to eliminate moisture-induced hydrolysis .

- Stoichiometry Optimization : Use 1.1 equivalents of this compound to avoid excess reagent decomposition .

- In Situ Quenching : Add scavengers like Na₂SO₄ to absorb HCl, reducing acid-catalyzed side reactions .

- Low-Temperature Reactions : Perform reactions at 0°C to slow competing hydrolysis pathways .

Q. Methodological: What spectroscopic and chromatographic methods are most effective in characterizing this compound and its derivatives?

Answer:

- Spectroscopy :

- Chromatography :

Q. Advanced: How can reaction parameters be optimized when using this compound in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles?

Answer:

- Substrate Activation : Pre-activate carboxylic acids with this compound in DCM to form mixed anhydrides, enhancing reactivity toward amidoximes .

- Temperature Control : Conduct cyclization steps at 60–80°C to favor 1,2,4-oxadiazole formation over alternative products .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction times .

Eigenschaften

IUPAC Name |

benzyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDAJNMJOMSNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027158 | |

| Record name | Benzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

May contain 3% or less benzyl chloride | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID | |

CAS No. |

501-53-1 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/benzyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOBENZOXY CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170BP0DD31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

0 °C | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.